molecular formula C12H19N3O4S B6632096 2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid

Cat. No. B6632096
M. Wt: 301.36 g/mol
InChI Key: WZIAVCTWSBSQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since been extensively studied for its various applications in scientific research.

Mechanism of Action

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and by inhibiting their production, 2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid is able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins in response to inflammation.

Advantages and Limitations for Lab Experiments

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation is that it can have off-target effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in a number of different types of cancer, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these conditions. Additionally, further research is needed to better understand the mechanisms of action of 2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid and its potential off-target effects.

Synthesis Methods

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid can be synthesized through a multi-step process that involves the reaction of 2-methylpyrazole with p-toluenesulfonyl chloride to form 2-methylpyrazole-3-sulfonyl chloride. This intermediate is then reacted with cyclohexylmagnesium bromide to form 2-[1-[(2-Methylpyrazol-3-yl)sulfonyl]cyclohexyl]pyrazole. Finally, this compound is hydrolyzed with potassium hydroxide to form 2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid.

Scientific Research Applications

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid acid has been extensively studied for its various applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it useful for the treatment of pain and inflammation in a variety of conditions. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-[1-[(2-methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-15-10(5-8-13-15)20(18,19)14-12(9-11(16)17)6-3-2-4-7-12/h5,8,14H,2-4,6-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIAVCTWSBSQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)NC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid

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